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molecular formula C8H9N3O4 B1346368 3,6-Dimethyl-2,4-dinitroaniline CAS No. 6311-52-0

3,6-Dimethyl-2,4-dinitroaniline

Cat. No. B1346368
M. Wt: 211.17 g/mol
InChI Key: VOLQVUSPNNDAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952362

Procedure details

A mixture of N-(3,6-dimethyl-2.4-dinitro-phenyl)-acetamide (14.4 g, from above), concentrated sulfuric acid (15 mL), water (30 mL) and ethanol (150 mL) was heated at reflux for 24 hr. The precipitated product was filtered, washed with little ethanol and dried to afford 3,6-dimethyl-2.4-dinitro-phenylamine (10.3 g).
Name
N-(3,6-dimethyl-2.4-dinitro-phenyl)-acetamide
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH:12]C(=O)C)[C:5]([CH3:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].S(=O)(=O)(O)O.O>C(O)C>[CH3:1][C:2]1[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH2:12])[C:5]([CH3:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
N-(3,6-dimethyl-2.4-dinitro-phenyl)-acetamide
Quantity
14.4 g
Type
reactant
Smiles
CC=1C(=C(C(=CC1[N+](=O)[O-])C)NC(C)=O)[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hr
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with little ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C(=CC1[N+](=O)[O-])C)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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